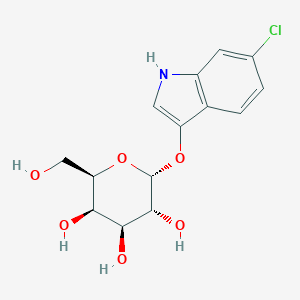

6-Chloro-3-indolyl alpha-D-galactopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBAXBVBGNSPW-HTOAHKCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259204 |

Source

|

| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198402-61-8 |

Source

|

| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198402-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of 6-Chloro-3-indolyl-α-D-galactopyranoside

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core mechanism of action and practical applications of the chromogenic substrate, 6-Chloro-3-indolyl-α-D-galactopyranoside. This document provides a detailed exploration of the underlying biochemical principles, validated experimental protocols, and critical insights to empower its effective utilization in research and diagnostics.

Introduction: The Utility of Chromogenic Substrates

In the realm of molecular biology and microbiology, chromogenic substrates are invaluable tools for the qualitative and quantitative assessment of enzymatic activity.[1][2] These compounds are colorless molecules that, upon enzymatic cleavage, yield a colored product, providing a direct visual readout of the presence and activity of a specific enzyme.[3][4] 6-Chloro-3-indolyl-α-D-galactopyranoside, often referred to as Salmon-Gal or Rose-α-Gal, is a specialized chromogenic substrate designed for the detection of α-D-galactosidase activity.[5][6] Its application is particularly prominent in the selective identification of microorganisms, most notably Salmonella species, which are distinguished by the presence of α-galactosidase activity.[1][5]

The Core Mechanism of Action: A Two-Step Process

The chromogenic properties of 6-Chloro-3-indolyl-α-D-galactopyranoside are realized through a sequential two-step mechanism: enzymatic hydrolysis followed by oxidative dimerization. This process is contingent on the presence of the target enzyme, α-D-galactosidase, and an oxidizing environment, typically provided by atmospheric oxygen.

Step 1: Enzymatic Hydrolysis by α-D-Galactosidase

The initial and rate-limiting step in the colorimetric reaction is the enzymatic hydrolysis of the glycosidic bond in 6-Chloro-3-indolyl-α-D-galactopyranoside. The enzyme α-D-galactosidase specifically recognizes and cleaves the α-D-galactosyl moiety from the indolyl group.[1][3] This enzymatic action releases two products: a free galactose molecule and the intermediate compound, 6-chloro-3-hydroxyindole (6-chloroindoxyl).[7]

Step 2: Oxidative Dimerization to a Colored Precipitate

The 6-chloro-3-hydroxyindole intermediate, in the presence of oxygen, undergoes a spontaneous oxidative dimerization. This reaction involves the coupling of two molecules of 6-chloro-3-hydroxyindole to form an insoluble, colored precipitate.[3] This final product is a halogenated indigo dye, specifically 6,6'-dichloro-indigo, which imparts a characteristic salmon-pink to red color.[5][6] The insolubility of this dimer ensures that the color is localized to the site of enzymatic activity, such as a bacterial colony, allowing for clear differentiation.[3]

The Target Enzyme: α-D-Galactosidase

α-D-Galactosidase (E.C. 3.2.1.22) is a glycoside hydrolase that catalyzes the cleavage of terminal α-D-galactose residues from a variety of substrates, including oligosaccharides, polysaccharides, glycolipids, and glycoproteins.[8] The substrate specificity of α-galactosidases can vary between different organisms.[9][10][11] While some α-galactosidases exhibit broad specificity, others may have a more restricted range of substrates they can hydrolyze. The use of synthetic chromogenic substrates like 6-Chloro-3-indolyl-α-D-galactopyranoside allows for the sensitive detection of this enzymatic activity.

Enzyme Kinetics

| Parameter | Description | Typical Value (for pNP-α-Gal) |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | ~0.5 - 8.3 mM |

| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. | Varies with enzyme concentration and conditions. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Varies with enzyme source and conditions. |

Practical Applications and Experimental Protocols

The primary application of 6-Chloro-3-indolyl-α-D-galactopyranoside is in the field of microbiology for the selective identification of bacteria possessing α-galactosidase activity.

Detection of Salmonella in a Clinical and Food Setting

A key use of this chromogenic substrate is in the formulation of selective agar media for the detection of Salmonella species.[1][5] Many Salmonella serovars express α-galactosidase, while many other enteric bacteria, such as E. coli, do not.[1] This differential enzymatic activity allows for the clear visual distinction of Salmonella colonies on a specially formulated agar plate.

This protocol provides a general guideline for the preparation of a chromogenic agar medium incorporating 6-Chloro-3-indolyl-α-D-galactopyranoside. Specific formulations may vary based on the desired selectivity and the nature of the samples being tested.

Materials:

-

Agar base (e.g., Tryptone Soya Agar or a specialized chromogenic agar base)

-

6-Chloro-3-indolyl-α-D-galactopyranoside

-

Dimethylformamide (DMF) or a 1:1 mixture of DMF and water for stock solution

-

Selective agents (e.g., bile salts, antibiotics) to inhibit the growth of non-target organisms

-

Sterile distilled water

-

Autoclave

-

Sterile Petri dishes

Procedure:

-

Prepare the Agar Base: Suspend the agar base powder in sterile distilled water according to the manufacturer's instructions.

-

Sterilization: Autoclave the agar medium at 121°C for 15 minutes.

-

Cooling: Cool the autoclaved medium to 45-50°C in a water bath. It is crucial to avoid premature solidification.

-

Prepare the Chromogenic Substrate Stock Solution: Dissolve 6-Chloro-3-indolyl-α-D-galactopyranoside in a minimal amount of DMF or a 1:1 DMF/water mixture to create a stock solution (e.g., 20 mg/mL).[1] This substrate is soluble in dimethylformamide at a concentration of 5%.[1] Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Addition of Supplements: Aseptically add the filter-sterilized 6-Chloro-3-indolyl-α-D-galactopyranoside stock solution to the cooled agar medium to a final concentration typically ranging from 40 to 80 mg/L.[1] Also, add any other heat-sensitive selective agents at this stage.

-

Mixing and Pouring: Gently swirl the medium to ensure uniform distribution of the supplements. Pour the agar into sterile Petri dishes and allow them to solidify.

-

Storage: Store the prepared plates in the dark at 2-8°C until use.

Expected Results:

-

α-Galactosidase-positive colonies (e.g., Salmonella) : Will appear as salmon-pink to red colonies due to the hydrolysis of the substrate and subsequent dimerization of the indoxyl derivative.

-

α-Galactosidase-negative colonies (e.g., E. coli) : Will appear colorless or take on the natural color of the bacterial growth.

Conclusion

6-Chloro-3-indolyl-α-D-galactopyranoside stands as a robust and reliable tool for the detection of α-D-galactosidase activity. Its well-defined mechanism of action, culminating in the formation of a distinctively colored and insoluble precipitate, provides a clear and unambiguous signal. This technical guide has elucidated the core principles governing its function and provided a foundational protocol for its application in a microbiological context. For researchers and professionals in drug development, a thorough understanding of this substrate's mechanism and its enzymatic target is paramount for the design of novel diagnostic assays and the exploration of new therapeutic avenues targeting glycosidic enzymes.

References

- Perry, J. D., & Freydière, A. M. (2007). The application of chromogenic media in clinical microbiology. Journal of applied microbiology, 103(6), 2046-2055.

- Manafi, M. (2000). New developments in chromogenic and fluorogenic culture media. International journal of food microbiology, 60(2-3), 205-218.

- Holt, J. G., & Krieg, N. R. (1984). Bergey's manual of systematic bacteriology (Vol. 1). Williams & Wilkins.

- Ley, A. N., Bowers, R. J., & Wolfe, S. (1988). Indigogenic disaccharides for the detection of glycosidases in bacteria. Canadian journal of microbiology, 34(5), 690-693.

- Dey, P. M., & Pridham, J. B. (1972). Biochemistry of α-galactosidases. Advances in enzymology and related areas of molecular biology, 36, 91-130.

- Shibuya, H., Kobayashi, H., & Park, E. Y. (1998). Purification and some properties of an α-galactosidase from Penicillium purpurogenum. Biotechnology and applied biochemistry, 28(Pt 1), 7-12.

- Shibuya, H., Nagasaki, H., Kaneko, S., & Kobayashi, H. (1999). Cloning and high-level expression of the alpha-galactosidase gene from Penicillium purpurogenum. Applied and environmental microbiology, 65(6), 2333-2338.

- Garman, S. C., & Garboczi, D. N. (2004). The molecular defect leading to Fabry disease: structure of human alpha-galactosidase. Journal of molecular biology, 337(2), 319-335.

- Rambach, A. (1990). New plate medium for facilitated differentiation of Salmonella spp. from Proteus spp. and other enteric bacteria. Applied and environmental microbiology, 56(1), 301-303.

-

PubChem. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Retrieved from [Link]

-

Glycosynth. (n.d.). This compound. Retrieved from [Link]

- Cook, C. M. (Ed.). (2012). Tyrian purple: 6,6'-dibromoindigo and related compounds. Molecules, 17(8), 9784-9801.

- Voss, G., & Gerlach, H. (1993). Synthesis of 6, 6'-dibromoindigo (Tyrian purple). Liebigs Annalen der Chemie, 1993(1), 91-92.

Sources

- 1. Glycosynth - this compound [glycosynth.co.uk]

- 2. Kinetic properties and substrate inhibition of α-galactosidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycosynth - 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside [glycosynth.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C14H16ClNO6 | CID 10286594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tekhelet.com [tekhelet.com]

- 7. goldbio.com [goldbio.com]

- 8. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate specificity and kinetic properties of α-galactosidases from Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Substrate specificity and kinetic properties of alpha-galactosidases from Vicia faba - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-3-indolyl α-D-galactopyranoside: Properties and Applications

This guide provides a comprehensive overview of the chemical properties and applications of 6-Chloro-3-indolyl α-D-galactopyranoside, a chromogenic substrate pivotal for the detection of α-galactosidase activity. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics, mechanism of action, and practical applications of this versatile compound.

Introduction: The Significance of a Chromogenic Substrate

6-Chloro-3-indolyl α-D-galactopyranoside, often referred to as Rose™-α-Gal, is a crucial tool in molecular biology and microbiology.[1] Its primary utility lies in its ability to act as a chromogenic substrate for the enzyme α-galactosidase. The enzymatic cleavage of this substrate yields a distinctively colored, insoluble precipitate, providing a clear visual indicator of enzyme activity. This characteristic is particularly valuable in identifying and differentiating microorganisms, such as certain species of Salmonella, based on their enzymatic capabilities.[1]

Core Chemical Properties

A thorough understanding of the chemical properties of 6-Chloro-3-indolyl α-D-galactopyranoside is fundamental to its effective application in research and diagnostics.

Structural and Physical Characteristics

The molecule consists of a galactose sugar moiety linked to a chlorinated indole derivative. This unique structure is central to its function as a chromogenic substrate.[2]

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₆ClNO₆ | [1][2][3] |

| Molecular Weight | 329.73 g/mol | [2][3][4] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 97% (TLC) | [2] |

| CAS Number | 198402-61-8 | [1][2][3] |

Solubility and Storage

Proper handling and storage are critical to maintain the integrity and performance of the compound.

| Parameter | Recommendation | Source |

| Solubility | Soluble in dimethylformamide (DMF) at a concentration of 5% | [1] |

| Storage Temperature | -20°C | [1][5] |

| Storage Conditions | Store in tightly closed containers under nitrogen to prevent deterioration. | [1] |

Mechanism of Action: The Chromogenic Transformation

The utility of 6-Chloro-3-indolyl α-D-galactopyranoside as a detection agent is rooted in a specific enzymatic reaction. The process is a classic example of substrate hydrolysis leading to a visually identifiable product.

Enzymatic Cleavage and Dimerization

-

Enzymatic Hydrolysis: The process begins when the enzyme α-galactosidase hydrolyzes the α-glycosidic bond linking the galactose to the 6-chloro-3-indolyl group.

-

Formation of an Unstable Intermediate: This cleavage releases 6-chloro-indoxyl, an unstable intermediate.

-

Oxidative Dimerization: In the presence of oxygen, the 6-chloro-indoxyl molecules undergo oxidative dimerization.

-

Formation of a Colored Precipitate: This dimerization results in the formation of an insoluble, tightly-localized red precipitate.[1] This colored product is visually distinct and remains localized to the site of enzymatic activity, such as a bacterial colony.

Caption: Enzymatic hydrolysis of 6-Chloro-3-indolyl α-D-galactopyranoside and subsequent oxidative dimerization to form a colored precipitate.

Applications in Research and Diagnostics

The primary application of 6-Chloro-3-indolyl α-D-galactopyranoside is in the detection of α-galactosidase activity, which has significant implications in various scientific fields.

Microbiological Identification

A key use of this substrate is in clinical and food microbiology for the identification of pathogenic bacteria. For instance, it is employed in selective media to differentiate Salmonella species, which often express α-galactosidase, from other enteric bacteria.[1] The resulting red colonies provide a clear and easily interpretable result.

Molecular Biology

In molecular biology, chromogenic substrates are fundamental to reporter gene assays. While the β-anomer, 6-Chloro-3-indolyl-β-D-galactopyranoside (Salmon-Gal), is more commonly used in conjunction with the lacZ gene for blue-white screening, the α-anomer serves a similar purpose for detecting α-galactosidase reporter gene expression.[6][7]

Experimental Protocol: Detection of α-Galactosidase Activity in Bacterial Colonies

This protocol provides a generalized procedure for using 6-Chloro-3-indolyl α-D-galactopyranoside in agar media to detect α-galactosidase-positive bacterial colonies.

Materials

-

6-Chloro-3-indolyl α-D-galactopyranoside

-

Dimethylformamide (DMF)

-

Bacteriological growth medium (e.g., Tryptic Soy Agar)

-

Sterile petri dishes

-

Bacterial culture for testing

Procedure

-

Prepare the Substrate Stock Solution:

-

Dissolve 6-Chloro-3-indolyl α-D-galactopyranoside in DMF to a concentration of 20 mg/mL.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution at -20°C, protected from light.

-

-

Prepare the Chromogenic Agar Medium:

-

Prepare the desired bacteriological agar medium according to the manufacturer's instructions.

-

Autoclave the medium and allow it to cool to 45-50°C in a water bath.

-

Aseptically add the 6-Chloro-3-indolyl α-D-galactopyranoside stock solution to the cooled medium to a final concentration of 40-80 µg/mL.

-

Mix gently but thoroughly to ensure even distribution of the substrate.

-

Pour the medium into sterile petri dishes and allow it to solidify.

-

-

Inoculation and Incubation:

-

Inoculate the prepared agar plates with the bacterial sample using standard streaking techniques to obtain isolated colonies.

-

Incubate the plates under aerobic conditions at the optimal temperature for the growth of the target microorganism (typically 35-37°C for 18-24 hours).

-

-

Interpretation of Results:

-

Examine the plates for bacterial growth.

-

Colonies of bacteria that produce α-galactosidase will appear red due to the hydrolysis of the substrate and the subsequent formation of the insoluble precipitate.[1]

-

Colonies of bacteria that do not produce α-galactosidase will remain their natural color (e.g., white or beige).

-

Caption: A streamlined workflow for the detection of α-galactosidase activity in bacterial colonies using 6-Chloro-3-indolyl α-D-galactopyranoside.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 6-Chloro-3-indolyl α-D-galactopyranoside.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

While this specific compound is not classified as hazardous under GHS, it is good laboratory practice to handle all chemicals with care.[8]

Conclusion

6-Chloro-3-indolyl α-D-galactopyranoside is a highly effective and reliable chromogenic substrate for the detection of α-galactosidase activity. Its distinct color change upon enzymatic cleavage provides a clear and unambiguous signal, making it an invaluable tool in microbiology for the identification of specific microorganisms and in molecular biology for reporter gene assays. By understanding its chemical properties and following established protocols, researchers can effectively leverage this compound to advance their scientific investigations.

References

-

Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Glycosynth. (n.d.). 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-3-indolyl-beta-D-galactopyranoside. Retrieved from [Link]

-

Carl ROTH. (2024). Safety data sheet: 6-Chloro-3-indoxyl-β-D-galactopyranoside. Retrieved from [Link]

-

Genprice Inc. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside | Cyan Dye. Retrieved from [Link]

-

Enzo Life Sciences. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside. Retrieved from [Link]

-

MDPI. (2022). High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. Journal of Fungi, 8(9), 941. Retrieved from [Link]

-

Inalco. (n.d.). 6-Chloro-3-Indolyl-β-D-Galactopyranoside. Retrieved from [Link]

-

Conference on Nonlinear Systems Biology and Dynamics. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside. Retrieved from [Link]

-

Wikipedia. (n.d.). pUC19. Retrieved from [Link]

-

ResearchGate. (2025). Use of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside for the isolation of β-galactosidase-positive bacteria from municipal water supplies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tools, Strains, and Strategies To Effectively Conduct Anaerobic and Aerobic Transcriptional Reporter Screens and Assays in Staphylococcus aureus. Retrieved from [Link]

-

National Institutes of Health. (2025). Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase. Retrieved from [Link]

-

PubMed Central. (n.d.). Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target. Retrieved from [Link]

Sources

- 1. Glycosynth - this compound [glycosynth.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C14H16ClNO6 | CID 10286594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Chloro-3-indolyl-beta-D-galactopyranoside | C14H16ClNO6 | CID 10286593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. moleculardepot.com [moleculardepot.com]

- 6. 6-Chloro-3-Indolyl-β-D-Galactopyranoside [inalcopharm.com]

- 7. goldbio.com [goldbio.com]

- 8. carlroth.com:443 [carlroth.com:443]

6-Chloro-3-indolyl alpha-D-galactopyranoside chromogenic substrate

An In-Depth Technical Guide to 6-Chloro-3-indolyl α-D-galactopyranoside

This guide provides a comprehensive technical overview of 6-Chloro-3-indolyl α-D-galactopyranoside, a specialized chromogenic substrate for the detection of α-galactosidase activity. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its mechanism, applications, and best practices for experimental design.

The Role of Chromogenic Substrates in Enzyme Detection

In molecular and cellular research, visualizing and quantifying enzymatic activity is a fundamental requirement. Chromogenic substrates are indispensable tools in this endeavor, offering a straightforward method for detecting enzyme presence and activity through a visible color change.[1][2] These compounds are ingeniously designed with two key moieties: a substrate-specific group recognized by the target enzyme and a chromophore that is released upon enzymatic cleavage.[3] The simplicity of detecting a color change eliminates the need for complex instrumentation associated with fluorescent or radioactive methods, making chromogenic assays a staple in genetics, microbiology, and environmental science.[1]

6-Chloro-3-indolyl α-D-galactopyranoside, also known as Rose-α-Gal, belongs to the indoxyl family of chromogenic substrates.[3][4] Unlike substrates that produce soluble, diffusing colors, indoxyl-based compounds have the distinct advantage of forming a tightly localized, insoluble precipitate upon reaction, making them exceptionally well-suited for solid-phase assays like microbial colony screening.[3]

Core Physicochemical Properties

Understanding the fundamental properties of 6-Chloro-3-indolyl α-D-galactopyranoside is critical for its effective use in experimental settings. These properties dictate its handling, storage, and application in various buffer systems.

| Property | Value | Source(s) |

| Synonyms | Rose-α-Gal, 6-Chloro-3-indolyl α-D-galactoside | [4] |

| Molecular Formula | C₁₄H₁₆ClNO₆ | [4][5] |

| Molecular Weight | 329.73 g/mol | [6][7] |

| Appearance | White to off-white powder | [6] |

| Solubility | Soluble in dimethylformamide (DMF) at 5% | [4][8] |

| Storage | -20°C, under nitrogen, protected from light | [4][9] |

Mechanism of Action: From Colorless Substrate to Red Precipitate

The utility of 6-Chloro-3-indolyl α-D-galactopyranoside lies in a precise, multi-step biochemical reaction initiated by the target enzyme, α-galactosidase.

-

Enzymatic Hydrolysis : The process begins when α-galactosidase recognizes and cleaves the α-galactosyl bond of the substrate. This hydrolysis releases the D-galactose moiety.

-

Formation of Indoxyl Intermediate : The cleavage unmasks the unstable 6-chloro-3-indoxyl intermediate.

-

Dimerization and Oxidation : In the presence of oxygen, this intermediate undergoes spontaneous oxidative dimerization. Two molecules of 6-chloro-3-indoxyl combine to form 6,6'-dichloro-indigo, a water-insoluble molecule.

-

Color Formation : This final dimeric product is a vibrant red-to-rose colored precipitate, providing a clear visual indication of enzymatic activity at the site of the reaction.[4]

This localized precipitation is a key advantage, as it prevents diffusion and allows for the precise identification of individual bacterial colonies expressing the enzyme.[3]

Caption: Enzymatic cleavage and subsequent oxidative dimerization.

Key Applications in Research

The specific nature of this substrate lends itself to several important applications, primarily centered around the detection of α-galactosidase.

-

Microbiological Identification : It is a valuable tool in diagnostic microbiology for the identification of bacterial species that express α-galactosidase. A notable application is in selective media for the detection of Salmonella, which can be differentiated by the formation of red-colored colonies.[4]

-

Biochemical Assays : The substrate is employed in various enzyme assays to measure or detect α-galactosidase activity in complex biological samples like cell lysates or tissue homogenates.[6] This is crucial in metabolic research and in studying lysosomal storage disorders like Fabry disease, which is characterized by a deficiency in α-galactosidase A.[10]

-

Gene Expression and Plant Research : It can be used as a reporter in studies investigating gene expression and metabolic processes in plants and other organisms where α-galactosidase activity is a marker.[6]

Experimental Protocols and Methodologies

The following protocols provide standardized, self-validating frameworks for the most common uses of 6-Chloro-3-indolyl α-D-galactopyranoside.

Protocol 1: Qualitative Detection of α-Galactosidase in Microbial Colonies

This protocol is designed for screening bacterial colonies on a solid medium.

A. Materials

-

Appropriate bacteriological growth medium (e.g., LB Agar, Tryptic Soy Agar)

-

6-Chloro-3-indolyl α-D-galactopyranoside (Rose-α-Gal)

-

Dimethylformamide (DMF)

-

Petri dishes

-

Bacterial cultures for testing (including positive and negative controls)

B. Methodology

-

Prepare Substrate Stock Solution : Aseptically prepare a 20 mg/mL stock solution of Rose-α-Gal in DMF. Store this solution at -20°C, protected from light.

-

Prepare Chromogenic Media : Autoclave the desired growth medium and cool it to 45-50°C in a water bath. This temperature is critical to prevent degradation of the substrate while ensuring the agar remains molten.

-

Add Substrate : Add the Rose-α-Gal stock solution to the molten agar to a final concentration of 40-80 µg/mL. For example, add 2-4 mL of the 20 mg/mL stock solution per liter of medium. Mix thoroughly but gently to avoid introducing air bubbles.

-

Pour Plates : Immediately pour the chromogenic agar into sterile petri dishes (~20-25 mL per plate). Allow the plates to solidify completely at room temperature.

-

Inoculate Plates : Streak the bacterial cultures (test strains, positive control, and negative control) onto the surface of the plates.

-

Incubate : Incubate the plates under the appropriate conditions for the bacteria being tested (e.g., 35-37°C for 18-24 hours).

-

Interpret Results : Examine the plates for colony color. Colonies expressing α-galactosidase will appear red or rose-colored. Negative colonies will retain their natural color. The localized precipitate ensures that the color does not diffuse into the surrounding medium.[3][4]

Protocol 2: Quantitative In Vitro Assay of α-Galactosidase Activity

This protocol outlines a microplate-based assay for quantifying enzyme activity in biological samples. It is adapted from general principles of glycosidase assays.[11]

Caption: General workflow for a quantitative chromogenic enzyme assay.

A. Reagent Preparation

| Reagent | Preparation |

| Assay Buffer | 100 mM Citrate Buffer, pH 4.0-4.5 at 37°C. The optimal pH should be empirically determined for the specific enzyme source. |

| Substrate Stock | 20 mg/mL 6-Chloro-3-indolyl α-D-galactopyranoside in DMF. |

| Substrate Working Solution | Dilute the substrate stock in Assay Buffer to the desired final concentration (e.g., 1-5 mM). Prepare fresh before use. |

| Stop Solution | 200 mM Sodium Borate or Sodium Carbonate, pH 9.8. This raises the pH to halt the enzymatic reaction. |

| Sample Preparation | Prepare cell or tissue lysates in ice-cold Assay Buffer. Centrifuge to pellet debris and collect the supernatant.[11] Determine protein concentration using a standard method (e.g., BCA assay). |

B. Assay Procedure

-

Plate Setup : In a 96-well clear flat-bottom plate, add your samples (e.g., 2-20 µL of lysate). Include appropriate controls:

-

Sample Control : Sample with Assay Buffer instead of substrate to measure background absorbance.

-

Reagent Blank : Assay Buffer only, to zero the spectrophotometer.

-

-

Volume Adjustment : Adjust the volume in all wells to a uniform amount (e.g., 50 µL) with Assay Buffer.

-

Initiate Reaction : Add the Substrate Working Solution (e.g., 50 µL) to all wells except the Reagent Blank. Mix gently.

-

Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 30-120 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop Reaction : Add Stop Solution (e.g., 100 µL) to all wells. The color of the product may change or intensify at high pH; this is expected and should be consistent across wells.

-

Measure Absorbance : Read the absorbance of the plate on a microplate reader at the appropriate wavelength for the 6,6'-dichloro-indigo product. While the peak for a similar product (from X-gal) is ~615 nm, the optimal wavelength for this red product should be determined empirically by scanning a positive sample.

-

Data Analysis : Subtract the absorbance of the Sample Control from the test sample reading. Quantify the enzyme activity by comparing the corrected absorbance to a standard curve generated with a known amount of purified enzyme or by calculating the specific activity based on the sample's protein concentration.

Technical Considerations and Best Practices

-

Substrate Stability : The substrate is sensitive to light and moisture. Store the powder at -20°C under dry conditions.[4] Stock solutions in DMF are stable for a limited time at -20°C; prepare fresh for critical applications.

-

Aerobic Conditions : The final color-forming step, oxidative dimerization, requires the presence of oxygen. This is readily available in standard plate-based assays but may be a limiting factor in anaerobic environments or oxygen-depleted liquid cultures.[3]

-

pH Optimization : The activity of α-galactosidase is highly pH-dependent. The optimal pH for the enzyme from your specific biological source should be confirmed. Lysosomal α-galactosidase, for example, has an acidic pH optimum (~4.5).[10]

-

Avoiding False Positives : Ensure that the media components or sample buffers do not contain substances that could non-enzymatically hydrolyze the substrate or interfere with the colorimetric reading. Always include a "no-enzyme" or negative control.

References

-

Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Retrieved from [Link]

-

Creative BioMart. (n.d.). Alpha-Galactosidase Assay Kit. Retrieved from [Link]

-

Glycosynth. (n.d.). Chromogenic Substrates. Retrieved from [Link]

-

Inalco. (n.d.). 6-Chloro-3-Indolyl-β-D-Galactopyranoside. Retrieved from [Link]

-

Greenwood Genetic Center. (n.d.). Fabry Disease: Alpha-galactosidase Enzyme Analysis. Retrieved from [Link]

-

Bio-Rad. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside. Retrieved from [Link]

-

PCR Society. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside. Retrieved from [Link]

-

Wikipedia. (n.d.). X-gal. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Conference on Nonlinear Systems Biology and Dynamics. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside. Retrieved from [Link]

-

Glycosynth. (n.d.). 6-Chloro-3-indolyl beta-D-galactopyranoside. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-3-indolyl-beta-D-galactopyranoside. Retrieved from [Link]

-

Cepham Life Sciences. (n.d.). X-Gal; 5-bromo-4-chloro-3-indolyl-ß-D-galactopyranoside. Retrieved from [Link]

-

Juers, D. H., et al. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792–1807. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. biosynth.com [biosynth.com]

- 3. Glycosynth - Chromogenic Substrates [glycosynth.co.uk]

- 4. Glycosynth - this compound [glycosynth.co.uk]

- 5. This compound | C14H16ClNO6 | CID 10286594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 6-Chloro-3-indolyl-beta-D-galactopyranoside | C14H16ClNO6 | CID 10286593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Glycosynth - 6-Chloro-3-indolyl beta-D-galactopyranoside [glycosynth.co.uk]

- 9. moleculardepot.com [moleculardepot.com]

- 10. Fabry Disease: Alpha-galactosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]

- 11. Alpha-Galactosidase Assay Kit - Creative BioMart [creativebiomart.net]

A Technical Guide to the Detection of α-Galactosidase Activity Using 6-Chloro-3-indolyl-α-D-galactopyranoside

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the principle and application of 6-Chloro-3-indolyl-α-D-galactopyranoside for the detection of α-galactosidase activity. This chromogenic substrate provides a reliable and visually distinct method for identifying and quantifying the enzymatic activity of α-galactosidase, an enzyme of significant interest in various fields including glycobiology, microbiology, and the study of lysosomal storage disorders like Fabry disease.[1][2][3]

The Foundational Principle: Chromogenic Detection of Enzymatic Activity

The core of this detection method lies in the enzymatic hydrolysis of a synthetic substrate, which generates a product that is either directly colored or can be converted into a colored compound.[4][5] This allows for the qualitative and, with further instrumentation, quantitative assessment of enzyme activity.[4] 6-Chloro-3-indolyl-α-D-galactopyranoside is a specifically designed chromogenic substrate for α-galactosidase.[6]

The process begins with the enzymatic cleavage of the glycosidic bond in 6-Chloro-3-indolyl-α-D-galactopyranoside by α-galactosidase. This hydrolysis releases two products: a galactose molecule and a 6-chloro-3-indoxyl molecule. The 6-chloro-3-indoxyl is an unstable intermediate that, in the presence of oxygen, undergoes rapid dimerization and oxidation to form 6,6'-dichloro-indigo, a vibrant and insoluble blue-purple precipitate. The intensity of this colored precipitate is directly proportional to the amount of α-galactosidase activity present in the sample.

Key Experimental Parameters and Considerations

The successful application of this detection method hinges on the careful control of several experimental parameters. The following table summarizes critical factors that can influence the enzymatic reaction and the subsequent color development.

| Parameter | Optimal Range/Consideration | Rationale and Impact |

| pH | 5.0 - 6.0[7][8] | α-Galactosidase activity is highly pH-dependent. The optimal pH ensures maximal enzyme activity, leading to a more sensitive and rapid detection. Deviations from the optimal pH can significantly reduce or even abolish enzymatic activity. |

| Temperature | 37°C - 45°C[8] | Similar to pH, temperature plays a crucial role in enzyme kinetics. The optimal temperature promotes the highest rate of substrate hydrolysis. Temperatures that are too high can lead to enzyme denaturation and loss of activity. |

| Substrate Concentration | Typically 20-40 mg/L in solid media[8] | Sufficient substrate must be available to ensure the reaction proceeds at a rate proportional to the enzyme concentration. However, excessively high concentrations can sometimes lead to substrate inhibition in certain enzymatic systems. |

| Incubation Time | Varies (hours to overnight) | The incubation time required for visible color development depends on the concentration of the enzyme in the sample. Longer incubation times may be necessary for samples with low α-galactosidase activity. |

| Oxygen Availability | Aerobic conditions required | The final color-forming step, the oxidation of the indolyl dimer, is an oxygen-dependent process. Assays should be performed under aerobic conditions to ensure efficient color development.[9] |

Detailed Experimental Protocol: In Situ Detection of α-Galactosidase Activity in Microbial Colonies

This protocol provides a step-by-step guide for the detection of α-galactosidase-producing microbial colonies on agar plates.

Materials:

-

Sterile petri dishes

-

Appropriate growth medium for the target microorganism

-

6-Chloro-3-indolyl-α-D-galactopyranoside

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sterile spreading tools

-

Incubator

Procedure:

-

Prepare the Growth Medium: Prepare the desired agar medium according to the manufacturer's instructions and autoclave to sterilize.

-

Cool the Medium: Allow the autoclaved medium to cool to approximately 50-55°C in a water bath. It is crucial that the medium is not too hot as it can degrade the substrate.

-

Prepare the Substrate Stock Solution: Dissolve 6-Chloro-3-indolyl-α-D-galactopyranoside in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 20 mg/ml). This solution should be filter-sterilized.

-

Add the Substrate to the Medium: Aseptically add the 6-Chloro-3-indolyl-α-D-galactopyranoside stock solution to the cooled agar medium to a final concentration of 20-40 mg/L. Mix gently but thoroughly to ensure even distribution.

-

Pour the Plates: Pour the medium containing the substrate into sterile petri dishes and allow them to solidify.

-

Inoculate the Plates: Streak or spread the microbial sample onto the surface of the agar plates.

-

Incubate: Incubate the plates at the optimal temperature for the growth of the target microorganism (e.g., 37°C).

-

Observe for Color Development: Observe the plates for the appearance of blue-purple colonies. The time required for color development will vary depending on the level of α-galactosidase expression by the microorganism.

Applications in Research and Development

The detection of α-galactosidase activity using 6-Chloro-3-indolyl-α-D-galactopyranoside has a broad range of applications across various scientific disciplines:

-

Microbiology: It is used for the identification and differentiation of microorganisms based on their ability to produce α-galactosidase. For example, it can aid in the identification of certain Salmonella species.[6]

-

Molecular Biology: In molecular cloning, the gene encoding α-galactosidase (melA) can be used as a reporter gene. The presence of a blue-purple color indicates successful cloning and expression of the gene of interest.

-

Food Industry: This method can be employed to screen for microorganisms with α-galactosidase activity, which are useful in food processing to break down complex sugars like raffinose found in legumes, thereby reducing flatulence.

-

Pharmaceutical Research: It is a valuable tool in the study of Fabry disease, an X-linked lysosomal storage disorder caused by a deficiency in α-galactosidase A. This assay can be used to screen for potential therapeutic agents that can enhance or restore enzyme activity.[2][3]

Concluding Remarks

The use of 6-Chloro-3-indolyl-α-D-galactopyranoside offers a specific, sensitive, and straightforward method for the detection of α-galactosidase activity. Its ability to produce a distinct, insoluble colored precipitate makes it particularly well-suited for in situ screening applications on solid media. By understanding the underlying biochemical principles and carefully controlling experimental conditions, researchers can effectively leverage this powerful tool in their respective fields of study.

References

- Chem-Impex. (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside.

- Glycosynth. (n.d.). 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside.

- GoldBio. (n.d.). Chromogenic Substrates Overview.

- DC Fine Chemicals. (2023, June 15). Chromogenic Substrates Overview.

- Biotium. (n.d.). Chromogenic β-Galactosidase Substrate Sampler.

- Buck Institute. (n.d.). CAMPISI LAB PROTOCOL FOR DETECTING SENESCENCE-ASSOCIATED B-GALACTOSIDASE (SA-Bgal) ACTIVITY.

- Biosynth. (n.d.). Enzyme Substrates Toolbox Part I.

- PubMed. (n.d.). Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases.

- Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside.

- Molecular Depot. (n.d.). 6-Chloro-3-indolyl β-D-Galactopyranoside.

- Sigma-Aldrich. (n.d.). Alpha Galactosidase (α-Gal) Activity Assay Kit (Fluorometric).

- Molecular Depot. (n.d.). 6-chloro-3-indoxyl-alpha-D-galactopyranoside.

- Nature Protocols. (2009, November 19). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and tissues.

- Santa Cruz Biotechnology. (n.d.). 6-Chloro-3-indolyl-β-D-galactopyranoside.

- Conference on Nonlinear Systems Biology and Dynamics (CNSD). (n.d.). 6-Chloro-3-indolyl α-D-galactopyranoside.

- PubChem. (n.d.). This compound.

- ResearchGate. (2025, August 10). β-Galactosidase Assay.

- Thermo Fisher Scientific. (n.d.). β-Gal Assay Kit.

- MDPI. (n.d.). High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance.

- United States Biological. (n.d.). 6-Chloro-3-indolyl a-D-galactopyranoside CAS 198402-61-8.

- National Institutes of Health. (2022, September 13). Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis.

- National Institutes of Health. (n.d.). Catalytic Mechanism of Human α-Galactosidase.

- MDPI. (2021, March 12). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements.

- PubChem. (n.d.). 6-Chloro-3-indolyl-beta-D-galactopyranoside.

- National Institutes of Health. (2024, May 9). Diagnosis of Fabry Disease Using Alpha-Galactosidase A Activity or LysoGb3 in Blood Fails to Identify Up to Two Thirds of Female Patients.

- PubMed. (n.d.). Enzymatic hydrolysis of penicillin for 6-APA production in three-liquid-phase system.

- ResearchGate. (2025, August 8). Improving the Industrial Production of 6-APA: Enzymatic Hydrolysis of Penicillin G in the Presence of Organic Solvents.

- ResearchGate. (2025, August 6). Enzymatic hydrolysis of penicillin G to 6-aminopenicillanic acid in cloud point system with discrete countercurrent experiment.

- ResearchGate. (2025, August 6). (PDF) Enzymatic hydrolysis of penicillin G to 6-aminopenicillanic acid in cloud point system with discrete countercurrent experiment.

Sources

- 1. 6-Chloro-3-indolyl α-D-galactopyranoside | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 2. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diagnosis of Fabry Disease Using Alpha-Galactosidase A Activity or LysoGb3 in Blood Fails to Identify Up to Two Thirds of Female Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. Glycosynth - this compound [glycosynth.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycosynth - 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside [glycosynth.co.uk]

A-Z Guide to Red Precipitate Production from 6-Chloro-3-indolyl-α-D-galactopyranoside Hydrolysis

This comprehensive technical guide delves into the enzymatic hydrolysis of 6-Chloro-3-indolyl-α-D-galactopyranoside, a chromogenic substrate that yields a distinct red precipitate. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth knowledge of the underlying mechanisms, practical applications, and detailed protocols.

Introduction: The Power of Chromogenic Substrates

In the realm of molecular biology and diagnostics, chromogenic substrates are invaluable tools. They undergo enzymatic cleavage to produce a colored product, enabling the visual detection and quantification of specific enzyme activity. 6-Chloro-3-indolyl-α-D-galactopyranoside, also known as Salmon™-α-D-galactoside or Rose-α-gal, is a prominent member of this class, specifically designed for the detection of α-galactosidase activity.[1][2] Its utility spans various research and industrial applications, from biochemical assays and plant research to the development of diagnostic tools and pharmaceuticals.[3]

The key feature of this substrate is its ability to form a tightly-localized red precipitate upon hydrolysis, providing a clear and distinct signal.[1] This characteristic makes it a valuable tool for identifying specific microorganisms, such as Salmonella, and for various other applications where α-galactosidase activity is a key indicator.

The Chemistry of Color: Mechanism of Action

The formation of the red precipitate is a two-step process initiated by the enzymatic cleavage of the glycosidic bond in 6-Chloro-3-indolyl-α-D-galactopyranoside by α-galactosidase.

Step 1: Enzymatic Hydrolysis

The α-galactosidase enzyme catalyzes the hydrolysis of the substrate, breaking the α-glycosidic linkage between the galactose sugar and the 6-chloro-3-indolyl group. This reaction releases galactose and an unstable intermediate, 6-chloro-3-hydroxyindole (6-chloroindoxyl).

Step 2: Oxidative Dimerization

In the presence of oxygen, the highly reactive 6-chloro-3-hydroxyindole molecules undergo oxidative dimerization. This process involves the formation of a carbon-carbon bond between two 6-chloroindoxyl molecules, resulting in the formation of an insoluble, red-colored indigo dye, 6,6'-dichloro-indigo. This dimerization is a critical step, as the resulting product is what provides the visible red precipitate.

Key Applications in Research and Development

The unique properties of 6-Chloro-3-indolyl-α-D-galactopyranoside make it a versatile tool in several scientific disciplines:

-

Microbiology: It is widely used for the detection and identification of microorganisms that express α-galactosidase, such as Salmonella.[1] The distinct red color allows for easy differentiation of colonies on solid media.

-

Molecular Biology: In gene expression studies, it can be used as a reporter gene substrate to monitor the activity of promoters and other regulatory elements linked to an α-galactosidase gene.

-

Enzyme Assays: This substrate is crucial for the characterization and kinetic analysis of α-galactosidase enzymes from various sources.[3] The intensity of the red color can be correlated with enzyme concentration and activity.

-

Pharmaceutical Development: It serves as a valuable tool in drug discovery for screening and characterizing inhibitors of α-galactosidase, which is relevant in certain metabolic disorders.[3]

Experimental Protocol: Detection of α-Galactosidase Activity

This section provides a detailed, step-by-step methodology for a typical application of 6-Chloro-3-indolyl-α-D-galactopyranoside in a microbiological setting.

Materials and Reagents

| Reagent | Specifications |

| 6-Chloro-3-indolyl-α-D-galactopyranoside | Purity: ≥ 97% |

| Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) | ACS grade |

| Bacterial growth medium (e.g., LB agar) | Sterilized |

| Petri dishes | Sterile |

| Incubator | Set to the optimal growth temperature for the target microorganism |

| Positive control (α-galactosidase-producing organism) | e.g., a known Salmonella strain |

| Negative control (non-α-galactosidase-producing organism) | e.g., Escherichia coli K-12 |

Preparation of the Chromogenic Medium

-

Prepare the Stock Solution: Dissolve 6-Chloro-3-indolyl-α-D-galactopyranoside in DMF or DMSO to a final concentration of 20 mg/mL. This solution should be stored at -20°C and protected from light.

-

Prepare the Growth Medium: Prepare the desired bacterial growth medium according to the manufacturer's instructions and autoclave to sterilize.

-

Cool the Medium: Allow the autoclaved medium to cool to approximately 45-50°C. This is a critical step to prevent the degradation of the heat-labile substrate.

-

Add the Substrate: Aseptically add the 6-Chloro-3-indolyl-α-D-galactopyranoside stock solution to the cooled medium to a final concentration of 40-80 µg/mL. Mix gently but thoroughly to ensure even distribution.

-

Pour the Plates: Pour the chromogenic medium into sterile petri dishes and allow them to solidify at room temperature.

Inoculation and Incubation

-

Streak the Plates: Using a sterile inoculating loop, streak the bacterial samples (including positive and negative controls) onto the surface of the prepared chromogenic agar plates.

-

Incubate: Incubate the plates at the optimal growth temperature for the target microorganism (e.g., 37°C for Salmonella) for 18-24 hours.

Interpretation of Results

-

Positive Result: Colonies of bacteria that produce α-galactosidase will appear as red or rose-colored due to the hydrolysis of the substrate and the subsequent formation of the red precipitate.

-

Negative Result: Colonies of bacteria that do not produce α-galactosidase will remain colorless or their natural color.

Workflow and Reaction Visualization

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

Caption: Experimental workflow for α-galactosidase detection.

Caption: Hydrolysis and dimerization reaction pathway.

Troubleshooting and Considerations

-

Faint Color Development: This may be due to low enzyme activity, suboptimal pH or temperature, or insufficient incubation time. Ensure all parameters are optimized for the specific enzyme and organism being tested.

-

False Positives: Contamination with other α-galactosidase-producing organisms can lead to false-positive results. Strict aseptic techniques are essential.

-

Substrate Solubility: 6-Chloro-3-indolyl-α-D-galactopyranoside is soluble in DMF and DMSO. Ensure complete dissolution before adding it to the medium to avoid precipitation.[1]

-

Light Sensitivity: The substrate and its solutions should be protected from light to prevent degradation.

Conclusion

The hydrolysis of 6-Chloro-3-indolyl-α-D-galactopyranoside provides a reliable and visually distinct method for the detection of α-galactosidase activity. Its application in various scientific fields underscores its importance as a powerful diagnostic and research tool. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can effectively leverage this chromogenic substrate to achieve accurate and reproducible results.

References

-

Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Applications of 6-Chloro-3-indolyl α-D-galactopyranoside in Biochemical Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 6-Chloro-3-indolyl α-D-galactopyranoside, a specialized chromogenic substrate for the detection of α-galactosidase activity. We will delve into its core mechanism, key applications, and detailed protocols, offering field-proven insights to ensure experimental success.

Introduction: The Chemistry of Detection

6-Chloro-3-indolyl α-D-galactopyranoside is a synthetic glycoside designed for the specific detection of α-galactosidase, an enzyme that catalyzes the hydrolysis of terminal α-galactosyl moieties from glycoproteins and glycolipids. Often referred to by synonyms such as "Rose α-Gal," this substrate is an invaluable tool in microbiology, molecular biology, and histochemistry.[1] Its utility lies in its ability to produce a distinct and localized colorimetric signal upon enzymatic cleavage, providing a clear visual indicator of enzyme presence and activity.[1]

Unlike its more famous cousin, X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), which detects β-galactosidase, 6-Chloro-3-indolyl α-D-galactopyranoside is tailored for a different class of enzymes, enabling specific assays where α-galactosidase is the biomarker of interest.

Physicochemical Properties

A firm grasp of the substrate's properties is foundational to its effective use. Proper handling and storage are critical for maintaining its integrity and ensuring reproducible results.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₆ClNO₆ | [2] |

| Molecular Weight | 329.73 g/mol | [2][3] |

| Appearance | White to off-white powder | [4] |

| Solubility | Insoluble in water; Soluble in DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) | [1][5] |

| Storage | Store desiccated and protected from light at -20°C or 2-8°C as recommended by the supplier | [6] |

The Mechanism of Color Formation

The elegance of this assay lies in a two-step enzymatic and chemical reaction. Understanding this pathway is key to optimizing experimental conditions and troubleshooting potential issues.

-

Enzymatic Hydrolysis : The process begins when α-galactosidase recognizes and cleaves the α-glycosidic bond linking the galactose sugar to the 6-chloro-3-indoxyl moiety. This reaction releases the colorless, soluble 6-chloro-3-indoxyl molecule.

-

Oxidative Dimerization : In the presence of oxygen (aerobic conditions), two of the liberated 6-chloro-3-indoxyl molecules spontaneously dimerize and undergo oxidation. This reaction forms 6,6'-dichloro-indigo, an intensely colored, insoluble precipitate.

The resulting precipitate is a vibrant rose or red color, which is tightly localized to the site of enzymatic activity.[1] This property is exceptionally useful for applications like colony screening and tissue staining, as it prevents diffusion of the signal.

Caption: Enzymatic cleavage and color formation pathway.

Core Applications & Methodologies

The specificity of 6-Chloro-3-indolyl α-D-galactopyranoside for α-galactosidase makes it a superior choice for several key applications.

Microbiological Identification of Pathogens

One of the most prominent uses of this substrate is in clinical and food microbiology for the selective identification of bacteria that express α-galactosidase. A prime example is the detection of Salmonella species. Many selective agar formulations incorporate 6-Chloro-3-indolyl α-D-galactopyranoside.

Causality : Salmonella species typically produce α-galactosidase, whereas many other enteric bacteria do not. When plated on media containing the substrate, Salmonella colonies will hydrolyze it, resulting in the formation of distinct red or rose-colored colonies that are easily distinguishable from the colorless colonies of non-target organisms.[1] This provides a clear, visual-based screening method that accelerates identification.

Experimental Protocol: Salmonella Screening on Selective Agar

-

Media Preparation : Prepare a selective agar base (e.g., Brilliance™ Salmonella Agar or a similar chromogenic medium) according to the manufacturer's instructions. Autoclave to sterilize and cool to 45-50°C.

-

Substrate Addition : Aseptically add a sterile, pre-weighed supplement containing 6-Chloro-3-indolyl α-D-galactopyranoside and other selective agents to the molten agar. The substrate is typically dissolved in an organic solvent like DMF. Mix gently but thoroughly to ensure even distribution.

-

Plating : Pour the medium into sterile Petri dishes and allow it to solidify.

-

Inoculation : Inoculate the plates with the test sample (e.g., food homogenate, clinical swab) using a standard streaking technique for colony isolation.

-

Incubation : Incubate the plates under aerobic conditions at the appropriate temperature (typically 37°C) for 24-48 hours.

-

Result Interpretation : Examine the plates for colony morphology. Rose-red colonies are presumptive positive for Salmonella. Colorless or blue/green colonies (if other chromogens are present for differentiation) are considered negative for the target α-galactosidase activity.

Reporter Gene Assays and "Rose-White" Screening

In molecular biology, the E. coli lacZ gene, which codes for β-galactosidase, is a widely used reporter gene for blue-white screening with the substrate X-gal.[7][8] An analogous system can be employed using a gene for α-galactosidase (e.g., melA or agaL) as the reporter.

Causality : In this "rose-white" screening system, a plasmid vector is engineered to contain the α-galactosidase gene with a multiple cloning site (MCS) within its coding sequence. When foreign DNA is successfully ligated into the MCS, it disrupts the gene (insertional inactivation), preventing the expression of a functional enzyme.[9]

-

Non-recombinant colonies (plasmid without insert) will express functional α-galactosidase, cleave the 6-Chloro-3-indolyl α-D-galactopyranoside in the medium, and appear rose-red .

-

Recombinant colonies (plasmid with insert) will not produce a functional enzyme, leaving the substrate untouched, and will therefore appear white .

This provides a direct visual screen to identify successful cloning events, much like its blue-white counterpart.

Caption: Logic of "Rose-White" screening for recombinants.

Histochemical Staining

6-Chloro-3-indolyl α-D-galactopyranoside can be used to visualize the localization of α-galactosidase activity within tissues and cells. This is particularly relevant in studying lysosomal storage disorders like Fabry disease, which is characterized by a deficiency in α-galactosidase A.

Causality : When a tissue section is incubated with a staining solution containing the substrate, the enzyme present in the cells will cleave it. The resulting insoluble red precipitate is deposited at the site of the enzyme, effectively "painting" the cells or subcellular compartments (like lysosomes) where the activity is present.

Substrate Comparison: Choosing the Right Tool

While 6-Chloro-3-indolyl α-D-galactopyranoside is highly specific, it is part of a larger family of indolyl-based chromogenic substrates. Understanding their differences is crucial for proper assay selection.

| Substrate | Common Name | Target Enzyme | Precipitate Color | Primary Application |

| 6-Chloro-3-indolyl α-D-galactopyranoside | Rose α-Gal | α-Galactosidase | Rose-Red | Salmonella detection, α-gal reporter gene assays[1] |

| 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside | X-Gal | β-Galactosidase | Intense Blue | Blue-white screening (lacZ), histochemistry, immunoassays[10][11][12] |

| 6-Chloro-3-indolyl β-D-galactopyranoside | Salmon-Gal, S-Gal | β-Galactosidase | Salmon-Pink | Alternative to X-Gal for blue-white screening, offering a different color contrast[6][10] |

| 5-Bromo-6-chloro-3-indolyl β-D-galactopyranoside | Magenta-Gal | β-Galactosidase | Magenta/Red | Alternative to X-Gal, produces a red-colored precipitate[10][13] |

| 5-Bromo-3-indolyl β-D-galactopyranoside | Bluo-Gal | β-Galactosidase | Blue | Alternative to X-Gal[10] |

Conclusion: A Specialized Tool for Specific Questions

6-Chloro-3-indolyl α-D-galactopyranoside is a powerful and highly specific substrate for the detection of α-galactosidase. Its ability to produce a distinct, localized rose-red precipitate makes it an indispensable tool in microbiology for pathogen identification and in molecular biology for reporter gene assays. By understanding its underlying mechanism and the practical considerations for its use, researchers can effectively leverage this compound to generate clear, reliable, and visually compelling data.

References

-

6-Chloro-3-Indolyl-β-D-Galactopyranoside . Inalco. Available at: [Link].

-

Kiernan, J. A. (2018). Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals . Journal of Histochemistry & Cytochemistry, 66(10), 701-724. Available at: [Link].

-

6-Chloro-3-indolyl alpha-D-galactopyranoside . Glycosynth. Available at: [Link].

-

6-Chloro-3-indolyl α-D-galactopyranoside . Bio Meeter. Available at: [Link].

-

Hosseini, S. M., et al. (2017). Blue-white screening as a new readout for deoxyribozyme activity in bacterial cells . Scientific Reports, 7(1), 1-9. Available at: [Link].

-

Beta-galactosidase enzyme assay . Community College of Baltimore County. Available at: [Link].

-

Beta-Galactosidase Activity Assay . Roth Lab, University of California, Davis. Available at: [Link].

-

pUC19 . Wikipedia. Available at: [Link].

-

β–Galactosidase Assay Kit . Agilent. Available at: [Link].

-

X-gal . Wikipedia. Available at: [Link].

-

Protocol to measure ß-galactosidase in Drosophila extracts using a CPRG assay . protocols.io. Available at: [Link].

-

5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside . Glycosynth. Available at: [Link].

-

X-Gal; 5-bromo-4-chloro-3-indolyl-ß-D-galactopyranoside . Cepham Life Sciences. Available at: [Link].

-

This compound . PubChem, National Center for Biotechnology Information. Available at: [Link].

-

6-Chloro-3-indolyl-beta-D-galactopyranoside . PubChem, National Center for Biotechnology Information. Available at: [Link].

-

Nutritional Health & Food Engineering . MedCrave online. Available at: [Link].

Sources

- 1. Glycosynth - this compound [glycosynth.co.uk]

- 2. This compound | C14H16ClNO6 | CID 10286594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloro-3-indolyl-beta-D-galactopyranoside | C14H16ClNO6 | CID 10286593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 6-Chloro-3-indolyl-beta-D-galactopyranoside, 98% 0.1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 6. goldbio.com [goldbio.com]

- 7. goldbio.com [goldbio.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pUC19 - Wikipedia [en.wikipedia.org]

- 10. Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-gal - Wikipedia [en.wikipedia.org]

- 12. goldbio.com [goldbio.com]

- 13. biotium.com [biotium.com]

The Rose-Tinted View: A Technical Guide to 6-Chloro-3-indolyl-α-D-galactopyranoside for Plant Research

This guide provides an in-depth exploration of 6-Chloro-3-indolyl-α-D-galactopyranoside as a chromogenic substrate for the detection of α-galactosidase activity in plant research. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this reporter system for gene expression analysis and other applications.

Introduction: Beyond the Blue—A Niche for Red Detection

In the realm of plant molecular biology, reporter genes are indispensable tools for visualizing and quantifying gene expression. While the β-glucuronidase (GUS) system, with its characteristic blue precipitate from X-Gluc, has long been a workhorse, alternative systems offer unique advantages.[1] The α-galactosidase reporter system, paired with a substrate like 6-Chloro-3-indolyl-α-D-galactopyranoside, provides a distinct rose or salmon-colored precipitate, offering a valuable alternative or complement to traditional methods.[1] This guide delves into the core principles, practical applications, and detailed methodologies for employing this powerful tool in plant science.

The Chemistry of Color: Mechanism of Action

The utility of 6-Chloro-3-indolyl-α-D-galactopyranoside lies in a straightforward enzymatic reaction. The substrate itself is a colorless, soluble molecule. In the presence of the enzyme α-galactosidase, the α-glycosidic bond is cleaved, releasing galactose and a 6-chloro-3-indoxyl moiety. This indoxyl derivative is unstable and undergoes a rapid oxidation and dimerization process, forming an insoluble, vibrant rose-colored precipitate at the site of enzyme activity.

Caption: Enzymatic cleavage of 6-Chloro-3-indolyl-α-D-galactopyranoside.

The α-Galactosidase Reporter System vs. GUS: A Comparative Analysis

The choice of a reporter system is a critical experimental decision. While GUS is well-established, the α-galactosidase system presents a compelling alternative with its own set of strengths and weaknesses.

| Feature | α-Galactosidase System | GUS (β-Glucuronidase) System |

| Substrate | 6-Chloro-3-indolyl-α-D-galactopyranoside | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) |

| Precipitate Color | Rose/Salmon | Blue |

| Endogenous Activity | Present in some plant tissues, particularly in seeds and during germination. This requires careful use of negative controls. | Generally low to absent in most plant tissues, making it a widely applicable system.[2] |

| pH Optimum | Varies depending on the specific α-galactosidase isoenzyme. | Broad pH optimum, generally active in a wide range of buffer conditions.[1] |

| Sensitivity | Can be highly sensitive, but may be influenced by endogenous activity. | Very high sensitivity, a well-established and robust system.[3] |

| Applications | Dual-reporter studies with GUS, specific applications where a red precipitate is advantageous for visualization against certain tissue backgrounds. | Broadly used for gene expression analysis, promoter studies, and protein localization. |

Experimental Protocol: Histochemical Localization of α-Galactosidase Activity

The following protocol is an adapted methodology for the histochemical staining of plant tissues using 6-Chloro-3-indolyl-α-D-galactopyranoside. It is crucial to optimize fixation, incubation times, and substrate concentration for your specific plant species and tissue type.

Caption: Workflow for histochemical staining with 6-Chloro-3-indolyl-α-D-galactopyranoside.

A. Reagents and Buffers

-

Fixation Solution:

-

90% (v/v) Acetone (pre-chilled to -20°C)

-

Alternative: Formalin-Aceto-Alcohol (FAA): 50% ethanol, 5% acetic acid, 10% formalin (37% formaldehyde solution).

-

-

Wash Buffer: 50 mM Sodium Phosphate Buffer (pH 7.0).

-

Staining Solution:

-

50 mM Sodium Phosphate Buffer (pH 7.0)

-

0.5 mM Potassium Ferricyanide

-

0.5 mM Potassium Ferrocyanide

-

1 mM 6-Chloro-3-indolyl-α-D-galactopyranoside (dissolved in a small volume of N,N-dimethylformamide before adding to the buffer)

-

0.1% (v/v) Triton X-100 (optional, to improve tissue penetration)

-

-

Clearing Solution: Ethanol series (e.g., 30%, 50%, 70%, 95%, 100% v/v in water).

B. Step-by-Step Methodology

-

Tissue Sampling: Excise plant tissues of interest. For whole seedlings, ensure they are of an appropriate developmental stage.

-

Fixation: Immediately immerse the tissue in ice-cold 90% acetone and incubate for 1-2 hours at -20°C. Alternatively, fix in FAA for at least 4 hours at 4°C. Rationale: Fixation preserves tissue morphology and inactivates endogenous enzymes that could degrade the substrate or interfere with the reaction.

-

Washing: Rinse the tissues thoroughly with 50 mM sodium phosphate buffer (pH 7.0) three times for 15 minutes each on ice. Rationale: This step removes the fixative, which can inhibit the reporter enzyme.

-

Infiltration: Place the tissues in the staining solution and apply a vacuum for 10-15 minutes to facilitate substrate penetration. Rationale: Vacuum infiltration ensures that the substrate reaches all cells within the tissue, preventing patchy staining.

-

Incubation: Incubate the tissues in the staining solution at 37°C in the dark. Incubation times can vary from a few hours to overnight, depending on the strength of the promoter driving α-galactosidase expression. Rationale: Incubation in the dark prevents photodegradation of the substrate and the reaction product.

-

Clearing: After incubation, wash the tissues with 50 mM sodium phosphate buffer. For chlorophyll-containing tissues, de-stain by incubating in an ethanol series (e.g., 70% ethanol) until the chlorophyll is removed.

-

Microscopy and Documentation: Mount the cleared tissues on a microscope slide in 50% glycerol and observe under a light microscope. Document the staining pattern using a digital camera.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| No or Weak Staining | Inactive enzyme due to improper fixation or storage. | Ensure proper fixation conditions and fresh tissue. For long-term storage, consider flash-freezing in liquid nitrogen. |

| Poor substrate penetration. | Increase vacuum infiltration time or include a mild detergent like Triton X-100 in the staining buffer. | |

| Low promoter activity. | Increase incubation time or consider a more sensitive detection method if available. | |

| High Background Staining | Endogenous α-galactosidase activity. | Include non-transgenic wild-type tissue as a negative control to assess the level of endogenous activity. Adjust staining time accordingly. |

| Over-incubation. | Optimize and reduce the incubation time. | |

| Patchy or Uneven Staining | Incomplete infiltration of the substrate. | Ensure the tissue is fully submerged in the staining solution during vacuum infiltration. |

| Uneven fixation. | Use smaller tissue samples to ensure complete and even fixation. |

Conclusion and Future Perspectives

6-Chloro-3-indolyl-α-D-galactopyranoside, in conjunction with the α-galactosidase reporter system, offers a valuable and visually distinct method for studying gene expression in plants. While the potential for endogenous enzyme activity necessitates careful experimental design and the use of appropriate controls, the resulting rose-colored precipitate provides a clear and localized signal. This system is particularly advantageous for multi-reporter gene studies, allowing for the simultaneous visualization of different genetic constructs within the same tissue. As plant synthetic biology and metabolic engineering advance, the availability of a diverse toolkit of reporter genes, including the α-galactosidase system, will be crucial for dissecting complex biological processes and engineering novel plant functionalities.

References

-

Jefferson, R. A. (1987). Assaying chimeric genes in plants: The GUS gene fusion system. Plant Molecular Biology Reporter, 5(4), 387-405. ([Link])

-

Lojda, Z. (1970). Indigogenic methods for glycosidases. II. An improved method for β-D-galactosidase and its application to localization studies of the enzymes in the intestine and in other tissues. Histochemie, 23(3), 266-288. ([Link])

-

Karcher, S. J. (2002). Blue plants: Transgenic plants with the GUS reporter gene. In Tested studies for laboratory teaching, Volume 23 (M. A. O'Donnell, Editor). Proceedings of the 23rd Workshop/Conference of the Association for Biology Laboratory Education (ABLE). ([Link])

-

Basu, C., Kausch, A. P., & Chandlee, J. M. (2004). Use of beta-glucuronidase reporter gene for gene expression analysis in turfgrasses. Biochemical and Biophysical Research Communications, 320(1), 7-10. ([Link])

-

Sundararajan, R., et al. (2012). Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals. Journal of Histochemistry & Cytochemistry, 60(9), 634-642. ([Link])

-

Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. ([Link])

Sources

Methodological & Application

Protocol for using 6-Chloro-3-indolyl alpha-D-galactopyranoside in alpha-galactosidase assay

An Application Guide for Researchers

Protocol for Using 6-Chloro-3-indolyl-α-D-galactopyranoside in α-Galactosidase Assays

Abstract

This technical guide provides a comprehensive protocol for the use of 6-Chloro-3-indolyl-α-D-galactopyranoside, a chromogenic substrate, for the detection and quantification of α-galactosidase activity. We delve into the underlying biochemical principles, offer detailed step-by-step methodologies for both qualitative and quantitative assays, and provide critical insights for experimental optimization. This document is intended for researchers, scientists, and drug development professionals engaged in glycobiology, enzyme kinetics, and diagnostics related to lysosomal storage disorders like Fabry disease.

Introduction to α-Galactosidase and Chromogenic Detection